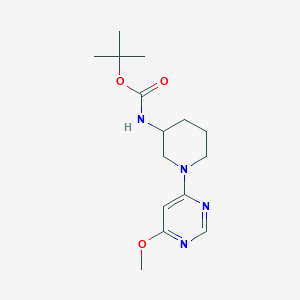
tert-Butyl (1-(6-methoxypyrimidin-4-yl)piperidin-3-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-Butyl (1-(6-methoxypyrimidin-4-yl)piperidin-3-yl)carbamate: is a chemical compound with the molecular formula C15H24N4O3 . It is a derivative of piperidine and contains a methoxy group attached to a pyrimidinyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(6-methoxypyrimidin-4-yl)piperidin-3-yl)carbamate typically involves the following steps:
Formation of Piperidin-3-yl Carbamate: : Piperidin-3-yl carbamate is synthesized by reacting piperidine-3-carboxylic acid with an appropriate carbamoylating agent.
Introduction of the Pyrimidinyl Group: : The pyrimidinyl group is introduced through a nucleophilic substitution reaction, where the piperidin-3-yl carbamate reacts with 6-methoxypyrimidin-4-yl halide.
Tert-Butylation: : The final step involves the tert-butylation of the nitrogen atom in the piperidine ring, typically using tert-butyl chloride in the presence of a base.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered.
化学反应分析
Types of Reactions
Tert-Butyl (1-(6-methoxypyrimidin-4-yl)piperidin-3-yl)carbamate: can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed on the piperidine ring to introduce functional groups.
Reduction: : Reduction reactions can be used to modify the pyrimidinyl group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: : Nucleophilic substitution reactions typically use alkyl halides and strong bases.
Major Products Formed
The major products formed from these reactions include various derivatives of the piperidine and pyrimidinyl groups, depending on the specific reagents and conditions used.
科学研究应用
Tert-Butyl (1-(6-methoxypyrimidin-4-yl)piperidin-3-yl)carbamate: has several scientific research applications:
Chemistry: : It is used as a building block in the synthesis of more complex organic molecules.
Biology: : The compound can be used in biological studies to understand the interaction of small molecules with biological targets.
Industry: : The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism by which tert-Butyl (1-(6-methoxypyrimidin-4-yl)piperidin-3-yl)carbamate exerts its effects involves its interaction with specific molecular targets. The exact mechanism may vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a biological response.
相似化合物的比较
Tert-Butyl (1-(6-methoxypyrimidin-4-yl)piperidin-3-yl)carbamate: can be compared with other similar compounds, such as:
Tert-Butyl (1-(6-methoxypyrimidin-4-yl)piperidin-4-yl)methyl)carbamate
Tert-Butyl (2-(((6-methoxypyrimidin-4-yl)amino)methyl)pyrrolidine-1-carboxylate
属性
IUPAC Name |
tert-butyl N-[1-(6-methoxypyrimidin-4-yl)piperidin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3/c1-15(2,3)22-14(20)18-11-6-5-7-19(9-11)12-8-13(21-4)17-10-16-12/h8,10-11H,5-7,9H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNBKGIHRIZXIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C2=CC(=NC=N2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride](/img/structure/B2853953.png)
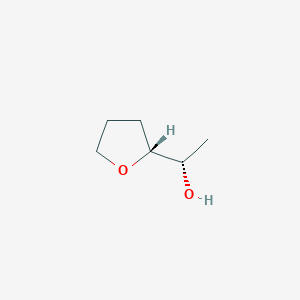
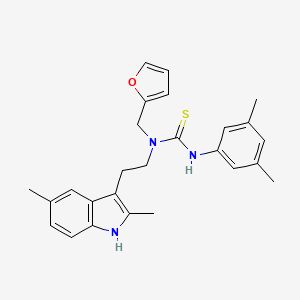
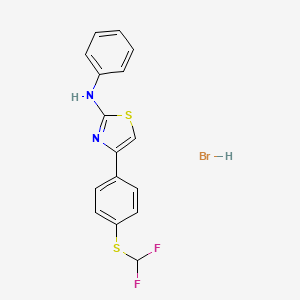
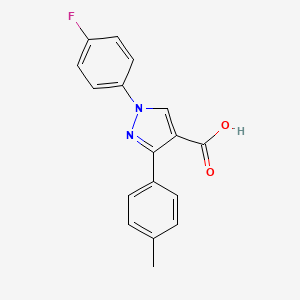
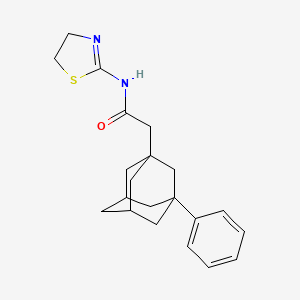
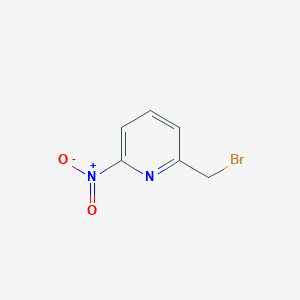
![N-[2-(6,7-Dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2853967.png)
![1-[(1-Cyclopentylpiperidin-4-yl)methyl]-3-(3,4-dimethylphenyl)urea](/img/structure/B2853968.png)
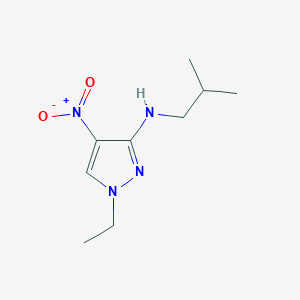
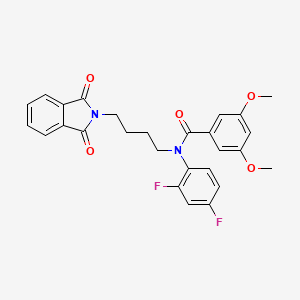
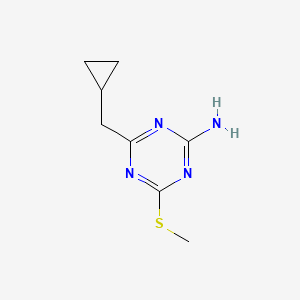
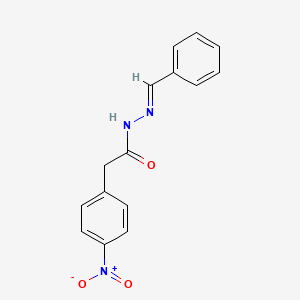
![3-(4-Chlorophenyl)-3-hydroxy-1-(m-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2853975.png)
